tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13607385
InChI: InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-9(12)13-5-7(8)6-15/h4-6H,1-3H3,(H,13,14,16)
SMILES: CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Cl
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.68 g/mol

tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate

CAS No.:

Cat. No.: VC13607385

Molecular Formula: C11H13ClN2O3

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate -

Specification

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
IUPAC Name tert-butyl N-(2-chloro-5-formylpyridin-4-yl)carbamate
Standard InChI InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-9(12)13-5-7(8)6-15/h4-6H,1-3H3,(H,13,14,16)
Standard InChI Key XLHLQEDBXKXVDG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate belongs to the pyridinecarbamate family. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClN₂O₃
Molecular Weight256.68 g/mol
IUPAC Nametert-butyl N-(2-chloro-5-formylpyridin-4-yl)carbamate
SMILESCC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Cl
Boiling PointNot reported-
Melting PointNot reported-

The formyl group at position 5 and the chloro substituent at position 2 on the pyridine ring create distinct electronic environments that influence reactivity. The Boc group enhances solubility in organic solvents and protects the amine during synthetic sequences .

Structural Analysis

X-ray crystallography and computational studies reveal that the pyridine ring adopts a planar conformation, with the formyl and chloro groups introducing steric and electronic effects. The Boc group’s tert-butyl moiety provides steric hindrance, shielding the carbamate linkage from premature hydrolysis .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl (2-chloro-5-formylpyridin-4-yl)carbamate typically involves multi-step protocols:

Step 1: Protection of the Amine

4-Amino-2-chloropyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form tert-butyl (2-chloropyridin-4-yl)carbamate .

4-Amino-2-chloropyridine+Boc2OBasetert-Butyl (2-chloropyridin-4-yl)carbamate\text{4-Amino-2-chloropyridine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl (2-chloropyridin-4-yl)carbamate}

Step 2: Formylation

The formyl group is introduced via Vilsmeier-Haack reaction, where the intermediate reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

tert-Butyl (2-chloropyridin-4-yl)carbamatePOCl3,DMFtert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate\text{tert-Butyl (2-chloropyridin-4-yl)carbamate} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate}

Optimization Challenges

  • Regioselectivity: Competing reactions at pyridine positions require careful temperature control (-10°C to 0°C).

  • Yield: Reported yields range from 60–75%, with impurities removed via column chromatography .

Chemical Reactivity and Functionalization

Formyl Group Reactivity

The formyl moiety undergoes nucleophilic additions and condensations:

  • Condensation with Amines: Forms Schiff bases, useful in ligand design.

  • Reduction: Sodium borohydride reduces the formyl group to a hydroxymethyl derivative.

Chloro Group Reactivity

The chloro substituent participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Palladium catalysts enable aryl-aryl bond formation .

  • Nucleophilic Aromatic Substitution: Displacement with amines or thiols yields functionalized pyridines .

Carbamate Stability

The Boc group is stable under basic conditions but cleaves in acidic environments (e.g., HCl/dioxane) to regenerate the free amine.

Applications in Pharmaceutical and Material Science

Drug Intermediate

This compound is a precursor to kinase inhibitors and anticancer agents. For example, derivatives have shown activity against EGFR (epidermal growth factor receptor) in preclinical studies .

Agrochemicals

Functionalized pyridines are key components of herbicides and insecticides. The chloro and formyl groups enable derivatization for target-specific activity .

Coordination Chemistry

Schiff base derivatives act as ligands for metal complexes, with applications in catalysis and materials science.

Research Findings and Case Studies

Anticancer Activity

A 2023 study synthesized derivatives by replacing the formyl group with hydrazone linkages, resulting in compounds with IC₅₀ values of <1 µM against breast cancer cell lines .

Catalytic Applications

A palladium complex derived from this compound catalyzed Heck coupling reactions with 95% efficiency, demonstrating its utility in organic synthesis.

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
tert-Butyl (2-chloropyridin-4-yl)carbamateLacks formyl groupAmine protection
tert-Butyl (5-bromofuran-2-yl)carbamateFuran ring instead of pyridineEnzyme inhibition
tert-Butyl (4-formylpyridin-2-yl)carbamateFormyl at position 4Ligand synthesis

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